Predicted CNS Drug-Likeness Advantage Over Furan Analog
While direct in vivo PK data for CAS 1286718-49-7 are not publicly available, computational comparison of its topological polar surface area (TPSA) with a direct furan analog (2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone) suggests superior CNS penetration potential. The target compound has a TPSA of 90.7 Ų [1], whereas the furan analog has a higher TPSA of 94.7 Ų , indicating that the thiophene-substituted compound is more likely to cross the blood-brain barrier based on the widely accepted cutoff of <90-100 Ų for CNS-active drugs. This 4.0 Ų reduction is critical for CNS-targeted programs.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 90.7 Ų |
| Comparator Or Baseline | 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone: 94.7 Ų |
| Quantified Difference | 4.0 Ų (4.2% lower for target) |
| Conditions | Computed property from SMILES using standard cheminformatics tools |
Why This Matters
A lower TPSA directly correlates with improved passive blood-brain barrier penetration, making the thiophene-containing compound a more suitable starting point for CNS drug discovery compared to its furan analog.
- [1] Kuujia Chemical Database. 1-(4-Phenylpiperazin-1-yl)-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one (CAS 1286718-49-7) Product Page. Available at: https://www.kuujia.com/cas-1286718-49-7.html (Accessed 2026-04-30). View Source
